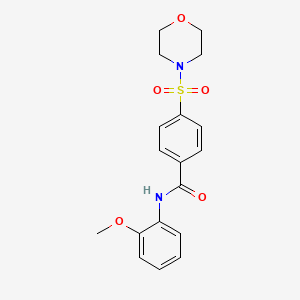![molecular formula C18H20N6O B5575627 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16985928 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Drug Development and Mechanism of Action
Research on similar compounds often focuses on their role as modulators of specific biological pathways. For example, compounds with activity on GABAA receptors, like indiplon, are studied for their potential in treating conditions such as insomnia. These studies examine the drug's pharmacokinetics, effects on psychomotor and cognitive performance, and potential for abuse (Carter et al., 2007) Carter et al., 2007.
2. Metabolism and Excretion
Understanding how compounds are metabolized and excreted is crucial for drug development. Studies on mirabegron, for instance, provide insights into the mass balance, metabolite profiles, and routes of excretion in humans, which are critical for assessing drug safety and efficacy (Takusagawa et al., 2012) Takusagawa et al., 2012.
3. Therapeutic Applications and Safety
Research also explores the therapeutic applications of compounds and their safety profiles. For example, the use of acetaminophen in managing patent ductus arteriosus in neonates demonstrates how understanding the effects of well-known drugs can lead to new therapeutic applications (Cinteză et al., 2018) Cinteză et al., 2018.
4. Role in Disease and Potential for Prevention
Compounds that modulate specific biological pathways can have roles in disease prevention. Studies on dietary compounds and their metabolites, like heterocyclic amines from cooked meats, contribute to understanding cancer risks and mechanisms of carcinogenesis, which could inform dietary recommendations and cancer prevention strategies (Turteltaub et al., 1999) Turteltaub et al., 1999.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-7-10-24(23-14)17-12-16(21-13-22-17)19-8-9-20-18(25)11-15-5-3-2-4-6-15/h2-7,10,12-13H,8-9,11H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNERDYUGJSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)
![[3-(3-Bromophenoxy)-2-hydroxypropyl]-(2-phenylethyl)sulfamic acid](/img/structure/B5575562.png)

![(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)

![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)
![2-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5575605.png)
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)
![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)
![Ethyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B5575633.png)
![2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5575636.png)

